
1,2-dioleoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3'-phosphate) (aMMoniuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) is a modified lipid compound. It is an ammonium salt of phosphoinositide, specifically phosphatidylinositol 5-phosphate (PI5P). This compound is significant in various biological processes due to its role in cellular signaling and membrane dynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation and subsequent modification with inositol phosphate. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the phosphoinositide structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fatty acid chains or the inositol ring.
Reduction: This can affect the phosphate groups or the double bonds in the fatty acid chains.
Substitution: This can occur at the phosphate group or the inositol ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reaction pathways.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in different phosphoinositide analogs.
Applications De Recherche Scientifique
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) involves its interaction with specific proteins and enzymes within the cell. It acts as a signaling molecule, modulating pathways such as the mammalian target of rapamycin (mTOR) signaling, which is crucial for cell growth and metabolism . The compound can also influence chromatin organization and gene expression by interacting with nuclear proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in the formation of liposomes and lipid bilayers.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Used in the preparation of lipid vesicles and as a component in drug delivery systems.
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS): Involved in cellular signaling and membrane dynamics.
Uniqueness
1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-5’-phosphate) (aMMoniuM salt) is unique due to its specific role in phosphoinositide signaling pathways. Unlike other similar compounds, it specifically interacts with proteins involved in chromatin organization and gene expression, making it a valuable tool in epigenetic research .
Propriétés
Formule moléculaire |
C45H87NO16P2 |
|---|---|
Poids moléculaire |
960.1 g/mol |
Nom IUPAC |
azane;[3-[hydroxy-(2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H84O16P2.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)57-35-37(59-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-58-63(55,56)61-45-42(50)40(48)41(49)44(43(45)51)60-62(52,53)54;/h17-20,37,40-45,48-51H,3-16,21-36H2,1-2H3,(H,55,56)(H2,52,53,54);1H3/b19-17+,20-18+; |
Clé InChI |
UYACTCSMQAUSKB-ZGWGUCJNSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

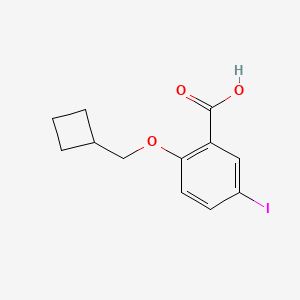
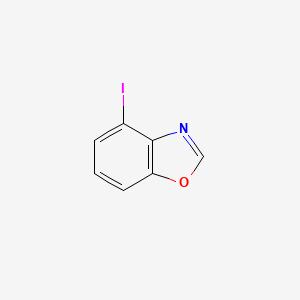
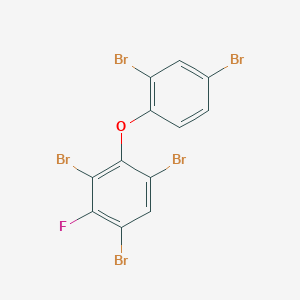
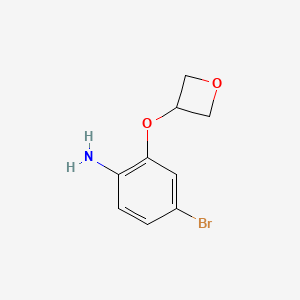

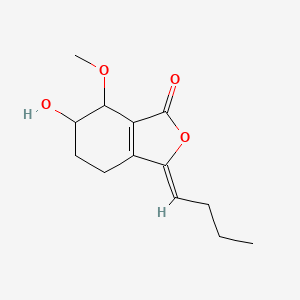
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
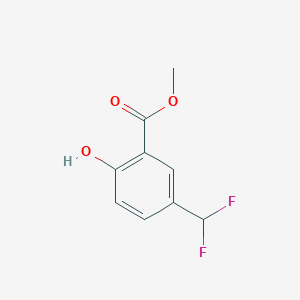
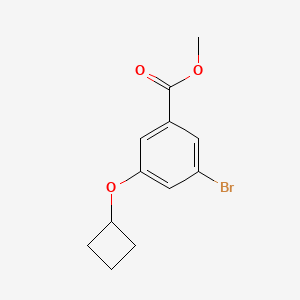
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
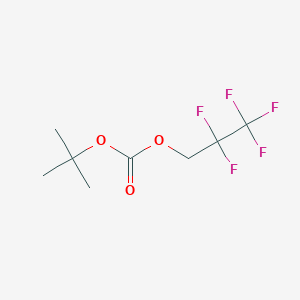
![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)
